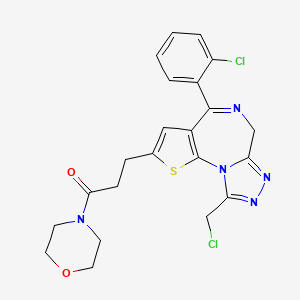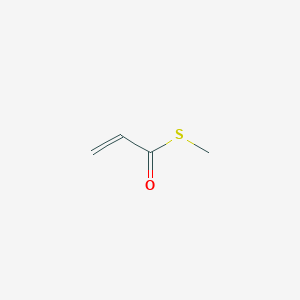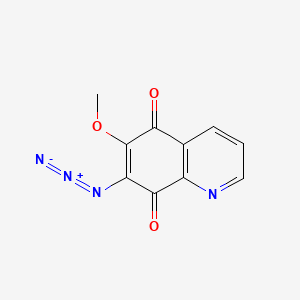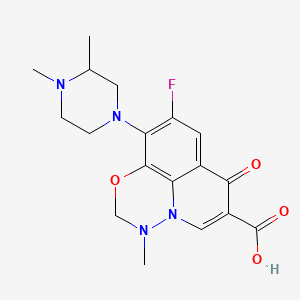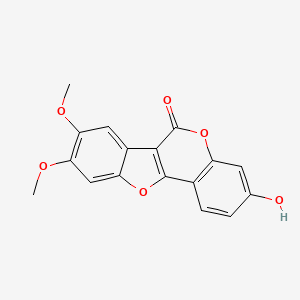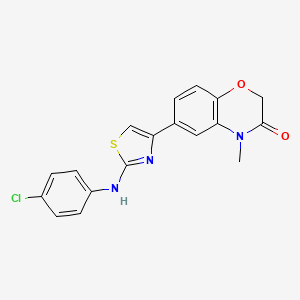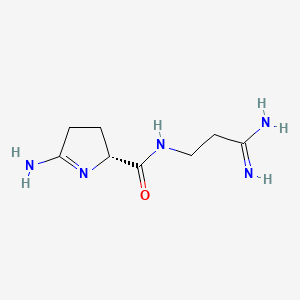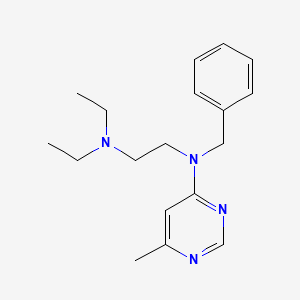
Pyrimidine, 4-(benzyl(2-(diethylamino)ethyl)amino)-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 4-(benzyl(2-(diethylamino)ethyl)amino)-6-methyl- is a synthetic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound is characterized by the presence of a benzyl group, a diethylaminoethyl group, and a methyl group attached to the pyrimidine ring. Pyrimidines are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .
Méthodes De Préparation
The synthesis of pyrimidine derivatives typically involves the annulation of amidines with ketones under catalytic conditions. For instance, a common method involves the use of 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under copper catalysis . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
Pyrimidine, 4-(benzyl(2-(diethylamino)ethyl)amino)-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylaminoethyl group can be replaced by other nucleophiles under appropriate conditions.
Annulation: The compound can undergo annulation reactions to form fused pyrimidine derivatives.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of pyrimidine, 4-(benzyl(2-(diethylamino)ethyl)amino)-6-methyl- involves its interaction with specific molecular targets. For instance, pyrimidine derivatives are known to inhibit protein kinases, which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism . This inhibition can lead to the suppression of cancer cell proliferation and the modulation of inflammatory responses.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrimidine derivatives such as:
- Pyrido[2,3-d]pyrimidines
- Pyrazolo[3,4-d]pyrimidines
- Quinazolines
- Thieno[2,3-d]pyrimidines
Compared to these compounds, pyrimidine, 4-(benzyl(2-(diethylamino)ethyl)amino)-6-methyl- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and synthetic versatility.
Propriétés
Numéro CAS |
109397-74-2 |
|---|---|
Formule moléculaire |
C18H26N4 |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
N'-benzyl-N,N-diethyl-N'-(6-methylpyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C18H26N4/c1-4-21(5-2)11-12-22(14-17-9-7-6-8-10-17)18-13-16(3)19-15-20-18/h6-10,13,15H,4-5,11-12,14H2,1-3H3 |
Clé InChI |
KWNAOVXAOOUNSF-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN(CC1=CC=CC=C1)C2=NC=NC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


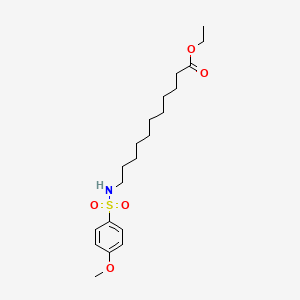
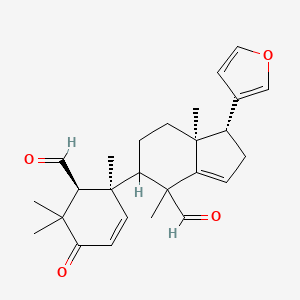
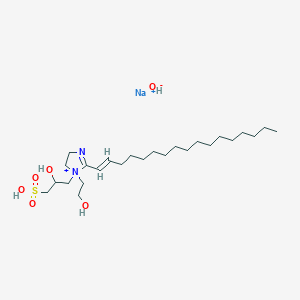

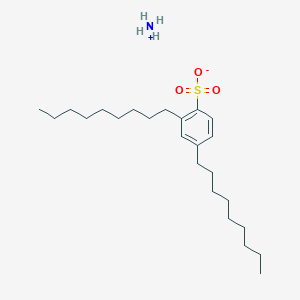
![2-Anthracenesulfonic acid, 1-amino-4-[[4-[[(4-methylphenyl)sulfonyl]oxy]phenyl]amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B12721780.png)
